![molecular formula C18H17F3N2O3S B7699474 N,N-diethyl-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7699474.png)
N,N-diethyl-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide
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Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound . The indole structure is a combination of a benzene ring and a pyrrole ring . In your compound, various functional groups are attached to the indole structure, including a methanesulfonyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of indoles is well-established . They consist of a fused two-ring system, with a benzene ring fused to a pyrrole ring . The exact structure of your compound would depend on the positions of the various substituents .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, and they can also undergo condensation reactions with aldehydes and ketones . The specific reactions that your compound would undergo would depend on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Indoles are generally crystalline solids that are slightly soluble in water . They have a characteristic unpleasant smell . The exact physical and chemical properties of your compound would depend on the nature of the substituents .Mechanism of Action
DIMEB inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, leading to increased cholinergic activity. DIMEB also binds to metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic activity. DIMEB has also been shown to bind to metal ions, leading to changes in fluorescence intensity. In addition, DIMEB has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
DIMEB has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized using different methods. DIMEB also has potential applications in various fields, including neuroscience and biochemistry. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of DIMEB. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of DIMEB's potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to explore the potential use of DIMEB as a fluorescent probe for the detection of metal ions.
Synthesis Methods
DIMEB can be synthesized using various methods, including the reaction of 2-methylindole-5-carboxylic acid with diethylamine and methanesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylindole-5-carboxylic acid with diethylamine and methanesulfonic acid in the presence of dicyclohexylcarbodiimide. The yield and purity of DIMEB vary depending on the method used.
Scientific Research Applications
DIMEB has been extensively studied for its potential application in scientific research. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DIMEB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, DIMEB has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-11-9-13-10-12(3-8-16(13)23(11)27(2,25)26)17(24)22-15-6-4-14(5-7-15)18(19,20)21/h3-8,10-11H,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFHKXIHKFEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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